molecular formula C6H13ClFNO B6220264 N-(2-fluoroethyl)oxolan-3-amine hydrochloride CAS No. 2751620-92-3

N-(2-fluoroethyl)oxolan-3-amine hydrochloride

Cat. No.: B6220264
CAS No.: 2751620-92-3
M. Wt: 169.6
InChI Key:
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Description

N-(2-fluoroethyl)oxolan-3-amine hydrochloride, also known as FEOH, is a compound used in a variety of scientific research applications. It is a fluorinated derivative of oxolan-3-amine and is used as a tool to study the properties of its parent compound. FEOH has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. It is a versatile compound that can be used in a variety of ways to improve the efficacy of research experiments.

Scientific Research Applications

N-(2-fluoroethyl)oxolan-3-amine hydrochloride is used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry. It can be used to study the properties of its parent compound, oxolan-3-amine, and can also be used as a tool to study the properties of other compounds. In medicinal chemistry, this compound can be used to synthesize new compounds with potential therapeutic applications. In organic synthesis, it can be used to synthesize new compounds with interesting properties. In biochemistry, it can be used to study the structure and function of proteins, enzymes, and other biological molecules.

Mechanism of Action

N-(2-fluoroethyl)oxolan-3-amine hydrochloride acts as a fluorinated derivative of oxolan-3-amine and can be used to study the properties of its parent compound. It is believed that this compound binds to the active site of enzymes, which can lead to changes in the structure and function of the enzyme. It is also believed that this compound can interact with other molecules, such as proteins and nucleic acids, which can lead to changes in their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, and can also affect the activity of other proteins, such as kinases and phosphatases. It has also been shown to affect the structure and function of nucleic acids, such as DNA and RNA. In addition, this compound has been shown to affect the activity of cell signaling pathways, which can lead to changes in cell behavior.

Advantages and Limitations for Lab Experiments

N-(2-fluoroethyl)oxolan-3-amine hydrochloride has a number of advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of ways to improve the efficacy of research experiments. It is also relatively inexpensive and can be easily synthesized. However, there are some limitations to its use in laboratory experiments. It is a relatively new compound and its effects on biological systems are not yet fully understood. In addition, it is a fluorinated compound and can be toxic if not used properly.

Future Directions

There are a number of potential future directions for the use of N-(2-fluoroethyl)oxolan-3-amine hydrochloride in scientific research. It could be used to study the structure and function of proteins, enzymes, and other biological molecules. It could also be used to study the effects of fluorinated compounds on cell signaling pathways and other cellular processes. In addition, it could be used to develop new compounds with potential therapeutic applications. Finally, it could be used to study the effects of fluorinated compounds on the environment.

Synthesis Methods

N-(2-fluoroethyl)oxolan-3-amine hydrochloride can be synthesized through a variety of methods, including the reaction of 2-fluoroethanol with oxalyl chloride. The reaction is catalyzed by a strong base, such as potassium tert-butoxide, and the resulting product is purified by column chromatography. The synthesis of this compound can also be achieved through the reaction of 2-fluoroethanol with oxalic acid in the presence of a strong base. The product is purified by column chromatography and the yield is typically high.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-fluoroethyl)oxolan-3-amine hydrochloride involves the reaction of 3-aminooxolane with 2-fluoroethylamine hydrochloride in the presence of a suitable solvent and a catalyst.", "Starting Materials": [ "3-aminooxolane", "2-fluoroethylamine hydrochloride" ], "Reaction": [ "Dissolve 3-aminooxolane in a suitable solvent such as ethanol or methanol.", "Add 2-fluoroethylamine hydrochloride to the solution and stir for several hours.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with cold solvent and dry under vacuum.", "Recrystallize the product from a suitable solvent to obtain pure N-(2-fluoroethyl)oxolan-3-amine hydrochloride." ] }

2751620-92-3

Molecular Formula

C6H13ClFNO

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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